molecular formula C12H15BrN2O3S B5211112 N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5211112
分子量: 347.23 g/mol
InChIキー: CIDDHIFTUJZVMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABP-700, is a novel selective positive allosteric modulator (PAM) of the GABA~A~ receptor. It has gained attention in the scientific community due to its potential therapeutic applications for the treatment of anxiety, insomnia, and other neurological disorders.

作用機序

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to a specific site on the GABA~A~ receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to this site, this compound enhances the activity of the receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, enhanced sedative effects of anesthetics, and reduced anxiety and other neurological symptoms. It has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety and other disorders.

実験室実験の利点と制限

One advantage of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a selective PAM of the GABA~A~ receptor, meaning that it has a high degree of specificity and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the GABA~A~ receptor in various neurological disorders. However, one limitation of this compound is that it is a relatively new compound and more research is needed to fully understand its effects and potential applications.

将来の方向性

There are a number of future directions for research on N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound and its potential for use in anesthesia. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective and targeted treatments for neurological disorders.

合成法

The synthesis of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting with the reaction of N-allylglycinamide with 4-bromobenzaldehyde to form N~1~-allyl-N~2~-(4-bromophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.

科学的研究の応用

N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has also shown promise in the treatment of other neurological disorders such as epilepsy, schizophrenia, and depression. In addition, this compound has been studied for its potential use in anesthesia, as it enhances the effects of commonly used anesthetics.

特性

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(19(2,17)18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDDHIFTUJZVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。